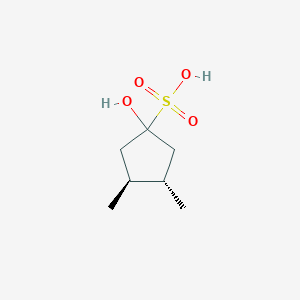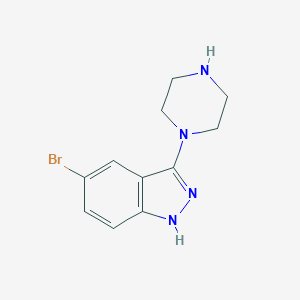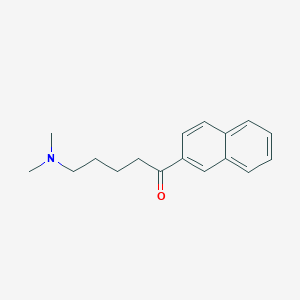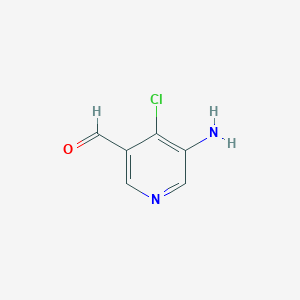
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid is a chiral sulfonic acid derivative with a cyclopentane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentane derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 1-position can be achieved through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Methylation: The methyl groups at the 3 and 4 positions are introduced via alkylation reactions, often using methyl iodide in the presence of a strong base like sodium hydride.
Sulfonation: The sulfonic acid group is introduced through sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.
Reduction: The sulfonic acid group can be reduced to a sulfonate ester using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfonate esters.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid has several scientific research applications:
Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism by which (3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid exerts its effects depends on its application:
In Organic Synthesis: Acts as a chiral auxiliary, influencing the stereochemistry of the reaction products.
In Medicinal Chemistry: Interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In Catalysis: Functions as a catalyst by providing a reactive site for substrate molecules, facilitating chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
Cyclopentane-1-sulfonic acid: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.
1-hydroxy-3,4-dimethylcyclopentane: Lacks the sulfonic acid group, affecting its solubility and reactivity.
Uniqueness
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications in various fields. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug design.
Propriétés
Numéro CAS |
921210-47-1 |
|---|---|
Formule moléculaire |
C7H14O4S |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid |
InChI |
InChI=1S/C7H14O4S/c1-5-3-7(8,4-6(5)2)12(9,10)11/h5-6,8H,3-4H2,1-2H3,(H,9,10,11)/t5-,6-/m0/s1 |
Clé InChI |
LWDUHWCHRIDWQA-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1CC(C[C@@H]1C)(O)S(=O)(=O)O |
SMILES canonique |
CC1CC(CC1C)(O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)

![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)
![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627238.png)
![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
